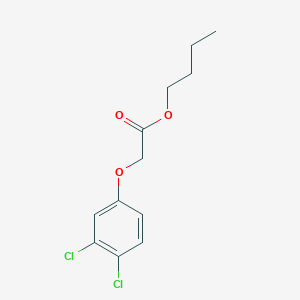

Butyl (3,4-dichlorophenoxy)acetate

Description

Chemical Classification and Historical Development within Phenoxyalkanoic Acid Herbicide Science

Butyl (2,4-dichlorophenoxy)acetate is chemically classified as an ester of 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov It belongs to the phenoxyalkanoic acid class of herbicides, a group that revolutionized weed control in the mid-20th century. wikipedia.orgresearchgate.net The development of phenoxyacetic acid herbicides, including the parent compound 2,4-D, marked a pivotal moment in agriculture, providing the first selective and inexpensive means to control many broadleaf weeds in grass crops like cereals and corn. researchgate.net

The era of chemical weed control rapidly advanced after 1945, with 2,4-D being introduced at the end of World War II. no-tillfarmer.com This development transformed agricultural practices, allowing for increased crop yields. no-tillfarmer.com The use of esters like Butyl (2,4-dichlorophenoxy)acetate was a logical progression, as they are also active and can be metabolized in plants to the parent acid. wikipedia.org

Table 1: General Information on Butyl (2,4-dichlorophenoxy)acetate

| Property | Value |

| IUPAC Name | butyl 2-(2,4-dichlorophenoxy)acetate nih.gov |

| CAS Number | 94-80-4 cas.orgnist.gov |

| Molecular Formula | C12H14Cl2O3 cas.org |

| Molecular Weight | 277.14 g/mol cas.org |

| Appearance | Colorless oily liquid chembk.com |

| Melting Point | 9 °C cas.org |

| Boiling Point | 146-147 °C chembk.com |

Academic Significance and Research Gaps concerning Butyl (2,4-dichlorophenoxy)acetate and Related Esters

The academic significance of Butyl (2,4-dichlorophenoxy)acetate lies in its role as a representative of the phenoxy herbicide esters. Research on this compound contributes to the broader understanding of herbicide metabolism, environmental fate, and mechanisms of action. nih.gov Studies have investigated its metabolic fate in organisms, revealing rapid hydrolysis to the parent 2,4-D acid. nih.gov

However, significant research gaps remain. While the primary metabolic pathway is understood, the formation of minor metabolites is not fully elucidated. nih.gov Furthermore, there is a need for more comprehensive studies on the long-term environmental impact of Butyl (2,4-dichlorophenoxy)acetate and other esters, particularly concerning their potential to contaminate soil and water. nih.govresearchgate.net A scientometric review of 2,4-D and its derivatives highlighted a need for more research focusing on molecular biology, including gene expression and degradation studies. nih.gov

Overview of Research Trajectories for Synthetic Auxin Herbicides in Environmental and Biological Systems

Synthetic auxin herbicides, including the phenoxyalkanoic acids, mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. nih.govuwa.edu.au Research into these herbicides has followed several key trajectories.

In environmental systems, a major focus is on the off-target movement and drift of these herbicides, which can impact non-target plants and ecosystems. researchgate.net Studies are increasingly examining the effects of herbicide drift on plant-insect interactions and pollinator health. researchgate.net The degradation of these compounds in soil and water is another critical area of research, with studies identifying bacteria capable of mineralizing phenoxyalkanoic acids. researchgate.netnih.gov

In biological systems, research is centered on understanding the molecular mechanisms of action and the evolution of weed resistance. nih.govuwa.edu.auscielo.br Scientists are investigating the specific auxin receptors and transport proteins that are the targets of these herbicides. scielo.brnih.gov A significant research effort is aimed at understanding the genetic basis of resistance to synthetic auxins, which is crucial for developing sustainable weed management strategies. nih.govuwa.edu.auhracglobal.com The discovery of new chemical families of synthetic auxins, such as the arylpicolinates, represents a continuing effort to develop more effective and selective herbicides. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

43136-56-7 |

|---|---|

Molecular Formula |

C12H14Cl2O3 |

Molecular Weight |

277.14 g/mol |

IUPAC Name |

butyl 2-(3,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-9-4-5-10(13)11(14)7-9/h4-5,7H,2-3,6,8H2,1H3 |

InChI Key |

JNDCLHKDUUHDBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)COC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Academic Investigation

Esterification Pathways of 2,4-Dichlorophenoxyacetic Acid and Butanol

The principal and most direct method for synthesizing Butyl (2,4-dichlorophenoxy)acetate is through the esterification of 2,4-Dichlorophenoxyacetic acid with n-butanol. This reaction is a classic example of Fischer-Speier esterification, a cornerstone of organic synthesis.

The general reaction involves heating a mixture of 2,4-Dichlorophenoxyacetic acid and an excess of n-butanol in the presence of a strong acid catalyst. The use of excess butanol helps to shift the reaction equilibrium towards the formation of the ester product. To further drive the reaction to completion, the water formed as a byproduct is typically removed through azeotropic distillation.

A common laboratory and industrial-scale synthesis involves the following reactants and conditions:

| Reactant/Catalyst | Role | Typical Conditions |

| 2,4-Dichlorophenoxyacetic acid | Carboxylic acid substrate | - |

| n-Butanol | Alcohol reactant and solvent | Excess molar ratio |

| Sulfuric Acid | Acid catalyst | 1-2% by weight of the acid |

| Toluene or Xylene | Azeotropic agent | Used to remove water |

| Reaction Temperature | - | Reflux |

| Reaction Time | - | 2-5 hours |

This interactive data table provides a summary of typical reactants and conditions for the esterification of 2,4-Dichlorophenoxyacetic acid with n-butanol.

One patented method describes a process where 100-120 parts by weight of 2,4-dichlorophenoxyacetic acid are reacted with 50-60 parts of n-butanol in the presence of 1-2 parts of sulfuric acid and a solvent. The reaction is carried out under reflux for 2-5 hours with continuous removal of water. This process boasts a high product purity of 97-99% and a reaction yield exceeding 98% google.com.

Mechanistic Investigations and Catalytic Approaches in Ester Synthesis

The synthesis of Butyl (2,4-dichlorophenoxy)acetate via Fischer esterification proceeds through a well-established multi-step mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The key mechanistic steps are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 2,4-Dichlorophenoxyacetic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by butanol: The lone pair of electrons on the oxygen atom of n-butanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final Butyl (2,4-dichlorophenoxy)acetate and regenerate the acid catalyst.

Beyond traditional acid catalysts like sulfuric acid, academic research has explored a variety of other catalytic systems to improve reaction efficiency, selectivity, and environmental footprint. These include:

Lewis Acids: Ferric chloride (FeCl₃) has been reported as a catalyst for the esterification of 2,4-D with butanol who.int. Lewis acids function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group.

Solid Acid Catalysts: Inorganic solid supports such as silica, clays, and zeolites have been investigated as catalysts for the synthesis of 2,4-D esters under solventless conditions. These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse.

The choice of catalyst can significantly influence the reaction rate and yield. The development of novel and more efficient catalytic systems remains an active area of academic inquiry.

Preparation of Analogs for Structure-Activity Relationship (SAR) Studies in Research Contexts

The preparation of analogs of Butyl (2,4-dichlorophenoxy)acetate is a critical component of structure-activity relationship (SAR) studies. These investigations aim to understand how modifications to the chemical structure of the molecule impact its biological activity. In an academic research context, SAR studies provide valuable information for the rational design of new compounds with potentially enhanced or more selective properties.

Key structural modifications explored in the synthesis of analogs include:

Variation of the Alcohol Moiety: A straightforward approach to generating analogs is to replace n-butanol with other alcohols. This allows for the investigation of how the size, shape, and lipophilicity of the ester group influence activity. For example, the synthesis of methyl, ethyl, isopropyl, and 2-ethylhexyl esters of 2,4-D has been widely reported 24d.info. It is generally observed that the ester forms are more readily absorbed by the leaves of plants compared to the salt forms herbiguide.com.au.

Modification of the Aromatic Ring: Altering the substitution pattern on the phenyl ring provides insights into the electronic and steric requirements for interaction with the biological target. Analogs can be prepared by starting with different chlorinated phenols. For instance, the synthesis of compounds with one, two, or three chlorine atoms, or the introduction of other substituents like methyl groups, allows for a systematic study of their effects.

Changes to the Acetic Acid Side Chain: Modifications to the carboxylic acid side chain, such as increasing the chain length or introducing other functional groups, can also be explored to understand their impact on the molecule's properties and biological activity.

The herbicidal activity of phenoxyacetic acid derivatives is influenced by the number and position of chlorine atoms in the aromatic ring. These structural changes affect the electronic structure of the molecule and, consequently, its interaction with the target site in the plant.

A comparative overview of common 2,4-D esters used in research is provided below:

| Ester Analog | Alcohol Used | Key Feature |

| Methyl (2,4-dichlorophenoxy)acetate | Methanol | Shortest alkyl chain |

| Ethyl (2,4-dichlorophenoxy)acetate | Ethanol | Slightly more lipophilic than methyl ester |

| Isopropyl (2,4-dichlorophenoxy)acetate | Isopropanol | Branched alkyl chain |

| Butyl (2,4-dichlorophenoxy)acetate | n-Butanol | Subject of this article |

| 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | 2-Ethylhexanol | Longer, branched alkyl chain, lower volatility |

| Butoxyethyl (2,4-dichlorophenoxy)acetate | 2-Butoxyethanol | Ether linkage in the alkyl chain |

This interactive data table showcases various ester analogs of 2,4-D and the corresponding alcohols used in their synthesis, highlighting different structural features for SAR studies.

The synthesis and comparative biological evaluation of these and other novel analogs in academic settings contribute to a deeper understanding of the molecular determinants of herbicidal action.

Advanced Analytical Methodologies for the Detection and Characterization of Butyl 2,4 Dichlorophenoxy Acetate in Research Matrices

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental in the separation, identification, and quantification of Butyl (2,4-dichlorophenoxy)acetate in complex mixtures. These techniques are particularly vital in environmental monitoring and research settings where trace-level detection is often required.

Gas Chromatography (GC) Applications for Environmental Monitoring and Trace Analysis Research

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like Butyl (2,4-dichlorophenoxy)acetate. In environmental research, GC is frequently used to determine the presence and concentration of this herbicide ester in soil, water, and air samples. The technique involves vaporizing the sample and passing it through a column, where components are separated based on their boiling points and interactions with the stationary phase.

For trace analysis, electron capture detectors (ECD) are often employed due to their high sensitivity to halogenated compounds. One established method involves a pyrex column packed with a mixture of 10% DC 200 and 15% QF-1 on Chromosorb W (AW-DMCS). nih.gov The operational parameters for such an analysis would typically include injector and detector temperatures around 220 °C and a column temperature of 195 °C, with nitrogen as the carrier gas at a flow rate of 80 ml/min. nih.gov Research has also documented the use of GC for analyzing combustion gases to ensure the complete destruction of herbicides like Butyl (2,4-dichlorophenoxy)acetate during incineration processes. dtic.milusda.gov

Table 1: GC Conditions for Butyl (2,4-dichlorophenoxy)acetate Analysis

| Parameter | Value |

|---|---|

| Column | Pyrex, packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS) |

| Injector Temperature | 220 °C |

| Column Temperature | 195 °C |

| Detector Temperature | 220 °C (Electron Capture Detector) |

| Carrier Gas | Nitrogen |

| Flow Rate | 80 ml/min |

Liquid Chromatography (LC) Techniques for Complex Sample Matrices

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a powerful alternative for the analysis of Butyl (2,4-dichlorophenoxy)acetate, especially in complex biological and environmental samples. chemicalbook.comsriramchem.com LC is advantageous for compounds that are not easily volatilized or are thermally labile.

A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For the analysis of Butyl (2,4-dichlorophenoxy)acetate, a mobile phase consisting of acetonitrile (B52724), water, and an acidifier like phosphoric acid can be effective. sielc.com For applications requiring mass spectrometry detection, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster analysis times, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com

Coupled Techniques (e.g., GC-Mass Spectrometry, LC-Mass Spectrometry) for Metabolite Identification

The coupling of chromatographic techniques with mass spectrometry (MS) provides a high degree of sensitivity and specificity, making it an indispensable tool for the identification of Butyl (2,4-dichlorophenoxy)acetate and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the mass analysis capabilities of MS. This technique is instrumental in identifying unknown compounds in a sample by providing information about their molecular weight and fragmentation patterns. For instance, GC-MS has been used to detect and characterize minor metabolites of Butyl (2,4-dichlorophenoxy)acetate in urine samples, such as a proposed 2,4-D hydroxyethyl (B10761427) ester structure. nih.gov The electron ionization (EI) method is commonly used in GC-MS for creating ions that are then analyzed. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for analyzing non-volatile or thermally unstable metabolites in complex biological matrices. nih.gov LC-MS/MS, a tandem MS approach, further enhances selectivity and sensitivity, allowing for the confident identification and quantification of trace-level compounds.

Table 2: GC-MS Parameters for Butyl (2,4-dichlorophenoxy)acetate Analysis

| Parameter | Value |

|---|---|

| Instrument | GCMS-QP2010 Plus, Shimadzu |

| Ionization Mode | Electron Ionization (EI), positive |

| Retention Time | 9.3 min |

| Top 5 Peaks (m/z) | 57, 41, 185, 276, 162 |

Source: PubChem nih.gov

Spectroscopic Characterization for Structural Elucidation in Academic Research

Spectroscopic techniques are essential for the definitive structural elucidation of Butyl (2,4-dichlorophenoxy)acetate in a research context. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are used to characterize Butyl (2,4-dichlorophenoxy)acetate.

¹H NMR data for Butyl (2,4-dichlorophenoxy)acetate in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts for the aromatic protons and the butyl chain protons. thieme-connect.deresearchgate.netresearchgate.netunam.mxthieme-connect.com For example, the aromatic protons appear as a doublet at approximately 7.39 ppm, a doublet of doublets at 7.15 ppm, and another doublet at 6.75 ppm. thieme-connect.deresearchgate.netresearchgate.netunam.mxthieme-connect.com The singlet for the two protons of the acetate (B1210297) group appears around 4.58 ppm. thieme-connect.deresearchgate.netresearchgate.netunam.mxthieme-connect.com

¹³C NMR provides information about the carbon skeleton of the molecule. thieme-connect.com These combined NMR techniques are crucial for confirming the synthesis and purity of Butyl (2,4-dichlorophenoxy)acetate in research settings. researchgate.netunam.mxthieme-connect.com

Table 3: ¹H NMR Data for Butyl (2,4-dichlorophenoxy)acetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.39 | d | 2.6 | 1 | Aromatic H |

| 7.15 | dd | 9, 2.6 | 1 | Aromatic H |

| 6.75 | d | 9 | 1 | Aromatic H |

| 4.58 | s | - | 2 | OCH₂CO |

Note: Data corresponds to the tert-butyl ester variant as found in cited research. thieme-connect.deunam.mxthieme-connect.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural characterization.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Butyl (2,4-dichlorophenoxy)acetate will show a characteristic strong absorption band for the carbonyl (C=O) group of the ester, typically around 1730-1750 cm⁻¹. Other significant peaks correspond to C-O stretching and the aromatic C-Cl bonds. The Coblentz Society Spectral Collection includes an IR spectrum for this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with chromophores, such as the aromatic ring in Butyl (2,4-dichlorophenoxy)acetate. The UV spectrum will show absorption maxima corresponding to the π → π* transitions of the dichlorophenoxy group. This technique can be used in conjunction with liquid chromatography for detection purposes. chemicalbook.comsriramchem.com

Method Development and Validation for Environmental and Non-Human Biological Samples

The development and validation of sensitive and specific analytical methods are paramount for accurately determining the presence and concentration of Butyl (2,4-dichlorophenoxy)acetate and its principal metabolite, 2,4-dichlorophenoxyacetic acid (2,4-D), in complex environmental and non-human biological matrices. Research efforts have focused on creating robust procedures that involve efficient sample extraction and cleanup, followed by precise instrumental analysis. Validation of these methods ensures their reliability by establishing key performance parameters such as linearity, recovery, and limits of detection (LOD) and quantification (LOQ).

Methodologies for environmental samples frequently involve chromatographic techniques, which offer high separation efficiency and sensitivity. Gas chromatography (GC) is suitable for the direct analysis of the volatile ester form, Butyl (2,4-dichlorophenoxy)acetate. nih.govnist.gov Conversely, high-performance liquid chromatography (HPLC) is often employed for the analysis of the less volatile parent acid, 2,4-D, which forms upon hydrolysis of the ester in environmental or biological systems. deswater.comsemanticscholar.org Mass spectrometry (MS) is commonly coupled with these separation techniques (GC-MS and LC-MS) to provide definitive identification and quantification based on mass-to-charge ratios. ufz.denist.govepa.gov

Sample Preparation and Extraction

Effective sample preparation is a critical step to isolate the target analytes from interfering matrix components. For aqueous samples, techniques like salting-out assisted liquid-liquid extraction (SALLE) and solid-phase extraction (SPE) are prevalent. deswater.comepa.gov In a SALLE method developed for water analysis, acetonitrile was used as the extraction solvent, with sodium chloride facilitating the phase separation. deswater.com The pH of the sample is a crucial parameter, with an acidic pH (e.g., pH 2) ensuring that 2,4-D is in its non-ionized form, which has a higher affinity for the organic extraction phase. deswater.comsemanticscholar.org For soil and sediment samples, methods such as ultrasonic extraction with organic solvents like dichloromethane (B109758) are employed, often after acidification of the sample to improve the extraction efficiency of the acidic analyte, 2,4-D. nih.gov

Chromatographic Analysis and Validation in Environmental Matrices

Various studies have detailed the validation of chromatographic methods for analyzing Butyl (2,4-dichlorophenoxy)acetate transformation products in water and soil.

For water samples , one validated method utilized SALLE followed by HPLC with UV detection. deswater.com This method demonstrated excellent performance characteristics, as detailed in the table below. Another comprehensive validation study for 2,4-D and its metabolites in drinking, ground, and surface water employed SPE for sample cleanup and concentration, followed by analysis using LC-MS/MS. epa.gov This method achieved a low limit of quantification (LOQ) of 0.10 µg/L for 2,4-D. epa.gov

| Parameter | Value |

|---|---|

| Extraction Method | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) |

| Analytical Instrument | HPLC-UV (283 nm) |

| Linear Range | 0.01–50 µg/L |

| Correlation Coefficient (R²) | 0.9999 |

| Limit of Detection (LOD) | 0.004 µg/L |

| Limit of Quantification (LOQ) | 0.01 µg/L |

| Recovery (in real samples) | 95.98% – 115% |

| Precision (RSD%) | 0.19% – 6.72% |

For soil matrices , a method was developed for the simultaneous determination of 2,4-D and its primary transformation product, 2,4-dichlorophenol (B122985) (2,4-DCP), using ultrasonic extraction followed by HPLC-UV analysis. nih.gov The method was validated using fortified soil samples, demonstrating good recovery and sensitivity. nih.gov Immunoassays also present a viable screening method for 2,4-D in soil, providing a rapid estimation of concentration, with an average recovery of 99.7% reported for fortified soil samples. epa.gov

| Analyte | Fortification Levels (mg/kg) | Recovery Range | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |

|---|---|---|---|---|

| 2,4-D | 0.1, 1.0, 2.0, 3.0, 4.0 | 85% – 111% | 0.03 | 0.1 |

| 2,4-DCP | 0.1, 1.0, 2.0, 3.0, 4.0 | 95% – 98% | 0.02 | 0.1 |

A method for determining Butyl (2,4-dichlorophenoxy)acetate in workshop air has also been established using gas chromatography, with a determination range of 0.05-2.5 mg/m³ and a minimum detectable concentration of 25 µg/m³. nih.gov

Analysis in Non-Human Biological Samples

While specific studies on the detection of Butyl (2,4-dichlorophenoxy)acetate in non-human biological research matrices are less common, the analytical principles are transferable. Biological monitoring often focuses on the parent compound, 2,4-D, in matrices like urine. A radioimmunoassay (RIA) was used for the biological monitoring of workers exposed to 2,4-D, demonstrating the feasibility of detecting the analyte in urine samples. nih.gov The extraction and cleanup procedures developed for environmental samples, such as SPE and liquid-liquid extraction, can be adapted for the analysis of tissue, blood, or urine samples in non-human studies, followed by sensitive instrumental analysis with LC-MS/MS or GC-MS to achieve the required detection limits.

Mechanistic Studies of Butyl 2,4 Dichlorophenoxy Acetate in Non Human Biological Systems

Molecular and Cellular Mechanisms of Auxin Mimicry in Plants

As a synthetic auxin, Butyl (2,4-dichlorophenoxy)acetate mimics the action of the natural plant hormone indole-3-acetic acid (IAA). xtbg.ac.cnunl.edu This mimicry, however, leads to a cascade of detrimental effects in susceptible broadleaf plants due to the compound's greater stability and persistence within the plant compared to the easily metabolized IAA. nih.gov

Disruption of Endogenous Plant Growth Regulation Pathways

Butyl (2,4-dichlorophenoxy)acetate, once absorbed by the plant, is believed to be hydrolyzed to its active form, 2,4-D acid. This acid then interferes with the plant's normal growth processes. nih.govwikipedia.org The primary mechanism involves the overstimulation of auxin-responsive genes, leading to uncontrolled and disorganized cell growth and division. nih.govinvasive.org This synthetic auxin binds to auxin receptors, such as the TIR1 protein, which then marks repressor proteins (Aux/IAA) for degradation. nih.gov The removal of these repressors allows for the continuous activation of auxin-response genes, resulting in abnormal and unsustainable growth. nih.gov This includes effects like stem curling, leaf withering, and eventual death of the plant. wikipedia.orgmt.gov

The compound disrupts the normal transport of natural auxins, leading to an accumulation of auxins in certain tissues and a depletion in others, further contributing to the disorganized growth. nih.gov This interference with the finely tuned auxin gradients is a key factor in the herbicidal action.

Effects on Ethylene (B1197577) Biosynthesis and Uncontrolled Cell Division

A significant consequence of the auxin overdose induced by Butyl (2,4-dichlorophenoxy)acetate is the stimulation of ethylene biosynthesis. nih.gov The overproduction of ethylene, a plant hormone associated with stress and senescence, contributes to the observed symptoms of herbicide damage, including leaf epinasty (downward bending), chlorosis (yellowing), and ultimately, tissue death. xtbg.ac.cnnih.gov

The uncontrolled cell division triggered by the synthetic auxin is a hallmark of its mode of action. orst.edu This rapid and disorganized proliferation of cells, particularly in the vascular tissues, leads to the crushing and plugging of the phloem, which disrupts the transport of nutrients throughout the plant. researchgate.net This disruption of vascular function is a critical factor leading to the plant's demise.

Biotransformation and Metabolic Fate in Environmental and Non-Human Biological Systems

Enzymatic and Chemical Hydrolysis to 2,4-Dichlorophenoxyacetic Acid in Various Media

In various media, including soil, water, and within biological systems, Butyl (2,4-dichlorophenoxy)acetate undergoes hydrolysis to form 2,4-Dichlorophenoxyacetic acid (2,4-D) and butanol. apvma.gov.aucapes.gov.br This conversion is a critical step, as the 2,4-D acid is the primary phytotoxic agent. nih.gov

The rate of hydrolysis is influenced by several factors. In soil, the process is primarily mediated by microbial enzymes. invasive.org The half-life of 2,4-D butyl ester in soil can be rapid, with one study noting a half-life of only 26 minutes in the presence of soil, indicating that the ester form is not persistent. apvma.gov.au Chemical hydrolysis also occurs, particularly in alkaline waters, where the ester linkage is readily cleaved. invasive.org The rate of hydrolysis is generally slower in acidic conditions. nih.gov

Factors Influencing the Hydrolysis of Butyl (2,4-dichlorophenoxy)acetate

| Factor | Effect on Hydrolysis Rate | Primary Mechanism | References |

|---|---|---|---|

| Soil Microorganisms | Increases | Enzymatic | invasive.org |

| Alkaline pH (Water) | Increases | Chemical | invasive.org |

| Acidic pH | Decreases | Chemical | nih.gov |

Secondary Metabolite Formation and Identification in Plants and Microorganisms

Once hydrolyzed to 2,4-D, the compound can be further metabolized by plants and microorganisms. In plants, one of the primary detoxification pathways involves conjugation of the 2,4-D molecule with sugars or amino acids. This process renders the herbicide less toxic and more easily sequestered within the plant's vacuoles.

Microorganisms in the soil play a significant role in the degradation of 2,4-D. invasive.org Various bacterial and fungal species are capable of using 2,4-D as a carbon source. inchem.org The degradation pathway often begins with the cleavage of the acetic acid side chain, yielding 2,4-dichlorophenol (B122985) (2,4-DCP). researchgate.net This is followed by the opening of the aromatic ring and further degradation into simpler aliphatic acids. researchgate.net The presence of specific genes, such as the tfdA gene which codes for an enzyme involved in the initial step of 2,4-D degradation, has been identified in soil microbial communities. nih.gov

Some studies have also identified other minor metabolites. For instance, in rats, a minor metabolite proposed to be a 2,4-D hydroxyethyl (B10761427) ester was detected, suggesting a side-chain modification. nih.gov In resistant plant species, enhanced metabolism is a key mechanism of resistance, where the herbicide is rapidly degraded into non-toxic metabolites. mdpi.com

Comparative Analysis of Mechanistic Differences among Different 2,4-D Esters in Biological Interactions

Different ester formulations of 2,4-D, such as the butyl ester and the ethylhexyl ester, exhibit some differences in their biological interactions, primarily related to their physical and chemical properties.

Ester formulations are generally more lipophilic (oil-loving) than the amine salt forms of 2,4-D. 24d.info This property allows for more rapid penetration through the waxy cuticle of plant leaves. 24d.info This faster uptake can lead to a quicker onset of herbicidal symptoms and can be an advantage in situations where rainfall is imminent. 24d.info

However, the rapid uptake of esters can also sometimes overwhelm a plant's natural detoxification mechanisms more quickly than the slower-absorbing amine salts. 24d.info Once inside the plant, both ester and amine forms are converted to the active 2,4-D acid and are translocated within the plant, accumulating in the growing points of the roots and shoots. 24d.info

Comparison of 2,4-D Ester and Amine Formulations

| Characteristic | Ester Formulations (e.g., Butyl Ester) | Amine Salt Formulations | References |

|---|---|---|---|

| Lipophilicity | Higher | Lower | 24d.info |

| Leaf Penetration | Faster | Slower | 24d.info |

| Rainfastness | More rain-resistant | Less rain-resistant | 24d.info |

| Primary Mode of Action | Auxin mimicry after conversion to 2,4-D acid | 24d.info |

Environmental Dynamics and Ecotoxicological Implications of Butyl 2,4 Dichlorophenoxy Acetate

Environmental Transport and Partitioning Behavior

The movement and distribution of Butyl (2,4-dichlorophenoxy)acetate in the environment are governed by its physicochemical properties and its interactions with soil, water, and air.

Adsorption and Desorption Characteristics in Soil and Sediment Systems

The mobility of phenoxy herbicides like 2,4-D and its esters in soil and sediment is significantly influenced by adsorption and desorption processes. The behavior of these compounds is closely tied to the organic matter content and pH of the soil. fao.org Generally, 2,4-D is more strongly adsorbed in soils with higher organic matter content and lower pH. fao.org

Research on urban soils has shown that the sorption capacity for 2,4-D, indicated by the Freundlich sorption coefficient (KF), can vary significantly depending on the soil composition. nih.gov For instance, KF values in different urban soils have been observed to range from 2.89 to 8.02, with lower values suggesting higher mobility. nih.gov The sorption process is often biphasic, involving an initial rapid partitioning to soil organic matter and clay surfaces, followed by a slower diffusion into soil micropores. nih.gov The presence of partially decomposed organic matter in urban soils can lead to decreased sorption and increased desorption of 2,4-D. nih.gov

The organic carbon-normalized soil adsorption coefficient (Koc) is a key parameter for predicting the potential for a chemical to move in soil. For 2,4-D, Koc values have been reported to range from 20 to 117, indicating high mobility in soils under various conditions. nih.govcdc.gov Despite these low adsorption coefficients, rapid degradation in the field often limits extensive leaching. cdc.gov

Table 1: Freundlich Sorption Coefficients (KF) for 2,4-D in Various Urban Soils

| Soil Type | KF Value | Reference |

|---|---|---|

| SAL | 2.89 | nih.gov |

| MAR | 3.53 | nih.gov |

| FLE | 3.63 | nih.gov |

| WAT | 3.67 | nih.gov |

| WAB | 3.79 | nih.gov |

| TAR | 4.90 | nih.gov |

| NLT | 6.98 | nih.gov |

| FOR | 7.82 | nih.gov |

| ATC | 8.02 | nih.gov |

Volatilization and Atmospheric Transport Dynamics in Research Models

Volatilization can be a significant dissipation pathway for certain pesticide formulations. Ester formulations of 2,4-D, particularly those with short-chain alcohols like butyl esters, are known to be more volatile than the amine salt or acid forms. fao.orgjuniperpublishers.com This volatility can lead to atmospheric transport and off-target deposition. The primary source of 2,4-D in the air is often attributed to spray drift during application, and the use of highly volatile esters can exacerbate this issue, potentially causing damage to nearby sensitive crops. juniperpublishers.com

While the 2,4-D acid itself has a low vapor pressure and is not expected to volatilize significantly, the ester forms are more prone to this transport pathway. nih.govjuniperpublishers.com However, once in the environment, these esters can rapidly transform into the less volatile acid form. nih.gov For example, a study on the 2,4-D ethylhexyl ester (EHE) showed that it rapidly converted to 2,4-D acid with a half-life of 8 days, and the resulting anion is not expected to volatilize. cdc.gov Prospective simulations have shown that surface application of some herbicides can lead to significant atmospheric emissions, while incorporation into the soil can drastically reduce these losses. nih.gov

Leaching Potential and Groundwater Contamination Studies

The potential for Butyl (2,4-dichlorophenoxy)acetate to contaminate groundwater is linked to its mobility in soil and its persistence. While the parent compound, 2,4-D, has been detected at low levels in shallow groundwater and streams, its rapid biodegradation in soil generally prevents significant downward movement under typical field conditions. fao.orgorst.edu

Studies have indicated that 2,4-D is likely to migrate through the soil and into groundwater due to its high mobility in various soil types. nih.gov However, this potential is often mitigated by its relatively short half-life in soil. cdc.gov Run-off from treated soil is generally low, estimated to be between 0.01 and 1% of the applied 2,4-D. fao.org The calculated values of groundwater ubiquity scores and leachability indices for 2,4-D in some urban soils have suggested a high potential for leaching from the surface soil to groundwater, which could pose a risk to water quality. nih.gov

Degradation Pathways in Environmental Compartments

The persistence of Butyl (2,4-dichlorophenoxy)acetate in the environment is largely determined by the rates and pathways of its degradation through hydrolytic and photolytic processes.

Hydrolytic Degradation Kinetics in Water and Soil

A key degradation pathway for Butyl (2,4-dichlorophenoxy)acetate is hydrolysis, where the ester linkage is cleaved to form 2,4-dichlorophenoxyacetic acid and butanol. This process is significantly influenced by pH and temperature. The hydrolysis of 2,4-D esters is generally rapid, especially in alkaline aquatic environments and moist soils. epa.gov

Under non-sterile conditions, various esters of 2,4-D have been shown to hydrolyze very rapidly in soils, with over 72% being hydrolyzed within 72 hours. fao.org The hydrolysis of 2,4-D butylate (B1668116), a similar compound, follows first-order kinetics. epa.gov Its hydrolytic rate is slow at pH 5 and 7 but increases significantly in basic solutions. epa.gov For instance, the half-life of 2,4-D butylate at 25°C was 23.5 days at pH 5, 5.8 days at pH 7, and only 10.7 minutes at pH 9. epa.gov The rate of hydrolysis also increases with rising temperatures. epa.gov The primary degradation products from the hydrolysis of 2,4-D butylate are 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol (B122985), indicating that the degradation occurs mainly via the cleavage of the ester and aryl ether bonds. epa.gov

Table 2: Hydrolysis Half-life of 2,4-D Butylate at 25°C

| pH | Half-life | Reference |

|---|---|---|

| 5 | 23.5 days | epa.gov |

| 7 | 5.8 days | epa.gov |

| 9 | 10.7 minutes | epa.gov |

Photodegradation Mechanisms and Identification of Photoproducts

Photodegradation, or the breakdown of compounds by light, is another important environmental fate process for 2,4-D and its derivatives. fao.org In sunlit surface waters, photolysis can be a significant degradation pathway for 2,4-D. cdc.gov The photodegradation of 2,4-D in an aerobic mineral soil has a reported half-life of 68 days. cdc.gov

Research on the photolysis of 2,4-D herbicides has shown that the process is influenced by the surrounding medium. nih.gov In organic solvents of low polarity, direct photolysis is enhanced. nih.gov On surfaces like quartz and paraffin (B1166041) wax, which can simulate leaf surfaces, photoreductive dechlorination is a dominant pathway, but it accounts for less than 60% of the parent compound's decay, suggesting other unique surface-specific degradation pathways are at play. nih.gov The photolytic rate of 2,4-D butylate was found to be faster in n-hexane than in methanol, and it did not degrade in acetone. epa.gov The major photoproducts identified from the degradation of 2,4-D and its esters often include 2,4-dichlorophenol. fao.orgepa.gov

Microbial Degradation Processes in Soil and Aquatic Environments

The environmental persistence of Butyl (2,4-dichlorophenoxy)acetate is largely dictated by microbial activity in both soil and aquatic ecosystems. A critical initial step in its degradation is the rapid hydrolysis of the ester to its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), a process carried out by hydrolytic enzymes present in plants and soil microorganisms. nih.gov In non-sterile soils, various esters of 2,4-D undergo very rapid hydrolysis, with over 72% being converted within 72 hours. fao.org Similarly, the ethylhexyl ester form of 2,4-D is quickly hydrolyzed in soil and water to form the 2,4-D acid. wikipedia.org The rate of this ester hydrolysis can be influenced by environmental factors such as soil moisture and the molecular weight of the alcohol component of the ester, with decreasing rates observed in drier soils. juniperpublishers.comresearchgate.net

Once converted to 2,4-D acid, the primary mechanism for further breakdown is microbial degradation. researchgate.netnih.gov A diverse array of bacteria and fungi capable of degrading 2,4-D have been isolated from various environments. wikipedia.orgresearchgate.net Genera known for this capability include Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis. researchgate.netnih.gov The degradation process is significantly faster under aerobic conditions. In aerobic mineral soils, the half-life of 2,4-D is reported to be around 6.2 days. wikipedia.org Generally, the half-life in soil ranges from 1 to 14 days, with typical values between 3 and 10 days. orst.eduorst.edu

The degradation pathway for 2,4-D is well-established. It typically begins with the cleavage of the acetic acid side chain by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (encoded by the tfdA gene), which results in the formation of 2,4-dichlorophenol (2,4-DCP). researchgate.netnih.gov Subsequently, the aromatic ring is hydroxylated and then cleaved, eventually breaking down into aliphatic acids like succinic acid, which can be utilized by microorganisms in the tricarboxylic acid cycle. researchgate.netnih.gov

In aquatic environments, the degradation of 2,4-D is also primarily microbial. researchgate.net The half-life of 2,4-D in aerobic aquatic settings is approximately 4.5 to 15 days. fao.orgwikipedia.org However, under anaerobic conditions, degradation is significantly slower, with the half-life extending from 41 to over 300 days. fao.orgwikipedia.orgcdc.govnih.gov The rate of aquatic degradation is dependent on factors such as temperature, nutrient levels, and oxygen availability. researchgate.net For instance, in warm, nutrient-rich waters previously exposed to phenoxyacetic acids, microbial degradation can be a major factor in dissipation. researchgate.net

Ecotoxicity to Non-Target Organisms (excluding human health effects)

Aquatic Ecotoxicology: Impact on Fish, Aquatic Invertebrates, and Algae

The ester forms of 2,4-D, including Butyl (2,4-dichlorophenoxy)acetate, generally exhibit higher toxicity to aquatic organisms compared to the acid and salt formulations. juniperpublishers.comepa.gov This increased toxicity is a significant concern, especially in cases of direct application to control aquatic weeds, overspray, or runoff into water bodies. fao.org

Fish: Studies have shown that 2,4-D esters can range from slightly to highly toxic to fish. epa.gov For example, when the ethylhexyl ester of 2,4-D was tested, it demonstrated a higher toxicity than the acid form, inducing symptoms in fish such as lack of response to tactile stimuli, excitation, and loss of balance. researchgate.net A 96-hour lethal concentration 50 (LC50) value of 1008 mg/L of 2,4-D was determined for the neotropical fish Cnesterodon decemmaculatus. nih.gov Sublethal effects, including behavioral changes and DNA damage, have also been observed at concentrations ranging from 252 to 756 mg/L. nih.gov The US Army Corps of Engineers has identified 2,4-D as an effective tool for controlling invasive aquatic weeds, but concerns remain regarding its potential impact on recently hatched fish. nih.gov

Aquatic Invertebrates: Aquatic invertebrates are also susceptible to the toxic effects of 2,4-D esters, with some being classified as moderately toxic. epa.gov Daphnids, a type of water flea commonly used in ecotoxicological testing, have been shown to be more sensitive to 2,4-D-based herbicides than fish. researchgate.net For a mixture of 2,4-D acid and bromoxynil, the mean inhibitory concentration for daphnia was 0.20 mg a.s./l, indicating moderate toxicity. researchgate.net

Algae and Aquatic Plants: All forms of 2,4-D tested have demonstrated relatively high toxicity to vascular aquatic plants, which can lead to a loss of cover for fish and other aquatic organisms. epa.gov Mesocosm studies have confirmed the high sensitivity of macrophytes to 2,4-D. wfduk.org The lowest valid long-term toxicity value reported is a 60-day no-observed-effect concentration (NOEC) of 3.3 µg/L for effects on the aquatic macrophyte Myriophyllum sibiricum. wfduk.org

Terrestrial Ecotoxicology: Effects on Soil Microorganisms, Invertebrates, and Non-Target Plant Species

Soil Microorganisms: The application of Butyl (2,4-dichlorophenoxy)acetate can significantly alter the soil microbial community. nih.gov The ester form has been observed to produce greater reductions in populations of soil bacteria, fungi, and actinomycetes compared to the dimethylamine (B145610) (DMA) salt form. fao.org In one study, application of the butoxyethyl ester of 2,4-D (2,4-Dbe) depressed aerobic bacteria and actinomycete populations in an acidic Oxisol soil, while promoting them in an alkaline Fluvo-aquic soil. researchgate.net Fungi and autotrophic nitrifying bacteria were found to be more sensitive to 2,4-Dbe toxicity, whereas heterotrophic nitrifying bacteria were insensitive. researchgate.net

Non-Target Plant Species: Butyl (2,4-dichlorophenoxy)acetate, as a precursor to the potent herbicide 2,4-D, poses a significant risk to non-target broadleaf plants. orst.eduresearchgate.net Its herbicidal action stems from its function as a synthetic auxin, causing uncontrolled cell division and growth that ultimately damages the plant's vascular tissue. orst.edublm.gov Short-chain alkyl esters of 2,4-D are known to be very toxic upon contact with leaves, which can kill the mesophyll and vascular bundles, thereby stopping translocation. ucanr.educambridge.org Certain crops, such as grapes, are highly sensitive to 2,4-D, and spray drift from applications can cause significant damage. juniperpublishers.com

Bioaccumulation and Bioconcentration Potential in Non-Human Aquatic Organisms

The potential for Butyl (2,4-dichlorophenoxy)acetate to accumulate in the tissues of aquatic organisms is considered low. This is primarily due to its rapid hydrolysis to 2,4-D acid in the environment and within organisms. nih.govfao.org The resulting 2,4-D acid does not tend to accumulate in animal tissues and is actively and rapidly excreted. nih.govresearchgate.net

Studies have found no evidence of bioaccumulation of 2,4-D in aquatic organisms. fao.org A measured bioconcentration factor (BCF) for 2,4-D in carp (B13450389) was only 1, which suggests that bioconcentration in aquatic species is expected to be low. cdc.gov Due to this rapid degradation and excretion, the long-term risk to aquatic organisms from the accumulation of 2,4-D esters is considered to be low. fao.org

Academic Approaches to Mitigation and Bioremediation of Butyl 2,4 Dichlorophenoxy Acetate Contamination

Microbial Bioremediation Strategies

Microbial bioremediation is a promising and effective method for cleaning up environments contaminated with 2,4-D and its derivatives. nih.govresearchgate.net This approach utilizes the metabolic capabilities of various microorganisms to break down the herbicide into less harmful substances. nih.gov

Researchers have successfully isolated numerous bacterial and fungal strains capable of degrading 2,4-D from contaminated soils and environments. nih.govmdpi.com These microorganisms utilize the herbicide as a sole source of carbon and energy. jmb.or.krnih.govresearchgate.net The isolation process often involves enrichment cultures in a minimal salt medium containing 2,4-D as the only carbon source. researchgate.netscialert.net

A variety of bacterial genera have been identified with 2,4-D degrading capabilities, including Pseudomonas, Cupriavidus, Sphingomonas, Achromobacter, and Ochrobactrum. nih.govmdpi.comresearchgate.net For instance, a bacterial strain identified as Pseudomonas putida was isolated from the Jordan Valley and demonstrated the ability to completely degrade 500 ppm of 2,4-D within 45 hours under optimal conditions. scialert.net Similarly, Cupriavidus campinensis BJ71, isolated from a wheat field with a long history of herbicide application, was able to degrade 99.57% of a 350 mg/L concentration of 2,4-D within six days. nih.gov Fungal species from genera such as Mortierella and Umbelopsis have also been identified as 2,4-D degraders. nih.govmdpi.com

The following table summarizes some of the microbial strains isolated for their ability to degrade 2,4-D.

| Strain ID | Species | Source | Degradation Efficiency | Reference |

| BJ71 | Cupriavidus campinensis | Herbicide-treated wheat soil | 99.57% of 350 mg/L in 6 days | nih.gov |

| Not Specified | Pseudomonas putida | Jordan Valley soil | 100% of 500 ppm in 45 hours | scialert.net |

| NJ 10 | Pseudomonas sp. | Agricultural soil | 96.6% of 100 mg/kg in 20 days | researchgate.net |

| NJ 15 | Pseudomonas aeruginosa | Agricultural soil | 99.8% of 100 mg/kg in 20 days | researchgate.net |

| Various | Acinetobacter sp., Serratia marcescens, Stenotrophomonas maltophilia, Flavobacterium sp., Penicillium sp. | Brazilian contaminated soil | Demonstrated degradation potential | scielo.br |

The microbial degradation pathway for 2,4-D is well-characterized, particularly in bacteria. nih.gov The initial and key step is the cleavage of the ether bond of the side chain, a reaction catalyzed by the enzyme 2,4-D/α-ketoglutarate dioxygenase, which is encoded by the tfdA gene. nih.govnih.govasm.org This enzyme converts 2,4-D into 2,4-dichlorophenol (B122985) (2,4-DCP) and glyoxylate. nih.govresearchgate.net

The tfdA gene is part of a set of genes, often found on plasmids (like the pJP4 plasmid) or on the chromosome, that encode the enzymes for the entire degradation pathway. nih.govresearchgate.net Following the initial conversion, 2,4-DCP is hydroxylated by 2,4-DCP hydroxylase (tfdB) to form 3,5-dichlorocatechol. nih.gov This is then cleaved by chlorocatechol 1,2-dioxygenase (tfdC). nih.gov Subsequent enzymatic reactions are carried out by products of the tfdD, tfdE, and tfdF genes, which ultimately lead to compounds that can enter the tricarboxylic acid (TCA) cycle. nih.gov

The tfdA gene exists in different classes (I, II, and III) based on sequence homology, which have been found in various bacteria from the alpha, beta, and gamma subgroups of Proteobacteria. nih.govnih.gov The distribution of these genes among different bacterial species suggests that horizontal gene transfer has played a significant role in the evolution of 2,4-D degradation capabilities. nih.gov

Biotechnological and genetic engineering techniques offer powerful tools to enhance the efficiency of microbial bioremediation of 2,4-D contaminated sites. nih.govprojectguru.in One approach involves bioaugmentation, which is the introduction of specific microbial strains with high degradation capabilities into the contaminated environment. nih.gov For instance, inoculating soil with the Cupriavidus campinensis BJ71 strain significantly accelerated the degradation of 2,4-D compared to non-inoculated soil. nih.gov

Genetic engineering allows for the creation of genetically modified microorganisms (GEMs) with enhanced degradative potential. projectguru.in This can be achieved by transferring catabolic plasmids containing the tfd genes to indigenous soil bacteria. nih.gov Studies have shown that the conjugative transfer of 2,4-D degradative plasmids to native bacterial populations can lead to a faster rate of herbicide degradation in soil. nih.gov Another strategy is to transfer the genes responsible for degradation into organisms that are well-adapted to the specific environmental conditions of the contaminated site. projectguru.inunl.edu For example, the symbiotic nitrogen-fixing bacterium Sinorhizobium meliloti was genetically modified with a plasmid to degrade a nitroaromatic compound, demonstrating the potential for engineering symbiotic bacteria for in situ bioremediation. unl.edu Synthetic biology approaches, such as designing microbial consortia with complementary metabolic functions, are also being explored to tackle complex mixtures of pollutants in the environment. nih.gov

Phytoremediation and Plant-Assisted Remediation Techniques

Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. projectguru.in For herbicides like 2,4-D, plants can play a direct role in its degradation and can also stimulate microbial activity in the root zone to enhance breakdown.

The rhizosphere, the soil region directly influenced by plant roots, is a hotbed of microbial activity. Plants release exudates (sugars, amino acids, and other organic compounds) that can serve as a source of carbon and energy for soil microorganisms. This can stimulate the growth and metabolic activity of microbial populations, including those capable of degrading herbicides like 2,4-D.

The interaction between plants and symbiotic microorganisms can be harnessed for enhanced bioremediation. unl.edu For example, the use of a genetically modified nitrogen-fixing bacterium, Sinorhizobium meliloti, in conjunction with alfalfa plants significantly improved the degradation of a contaminant in the soil. unl.edu This plant-assisted remediation approach leverages the synergistic relationship between the plant, which provides a suitable habitat and nutrients for the bacteria, and the bacteria, which carry out the degradation of the pollutant.

Plants can absorb 2,4-D from the soil through their roots and from foliar application through their leaves. mdpi.comxtbg.ac.cn Once absorbed, the herbicide is translocated throughout the plant, primarily via the phloem, to the meristematic tissues where it exerts its herbicidal action. mdpi.comxtbg.ac.cn

The efficiency of uptake and translocation can vary significantly between plant species and even between biotypes of the same species. frontiersin.orgcore.ac.uk Some plants have evolved resistance mechanisms that involve reduced uptake or translocation of the herbicide. mdpi.comoup.com For example, certain herbicide-tolerant cotton lines showed significantly less translocation of [14C]2,4-D out of the treated leaf compared to susceptible lines. frontiersin.org This reduced movement can be a mechanism of tolerance, preventing the herbicide from reaching its target sites in the plant at toxic concentrations. frontiersin.org

Once inside the plant, 2,4-D can be metabolized into less toxic compounds or sequestered in cellular compartments like the vacuole. oup.com The detoxification process often involves conjugation of the herbicide to other molecules. xtbg.ac.cn Understanding these mechanisms of uptake, translocation, and sequestration is crucial for selecting or engineering plant species that are effective for the phytoremediation of 2,4-D and its derivatives.

Advanced Oxidation Processes and Other Physicochemical Approaches for Environmental Remediation (Academic Research)

The environmental contamination by herbicides, including Butyl (2,4-dichlorophenoxy)acetate, has prompted extensive research into effective remediation technologies. Among the most promising are advanced oxidation processes (AOPs) and other physicochemical methods, which aim to degrade these persistent organic pollutants into less harmful substances. Academic research in this area has largely focused on 2,4-dichlorophenoxyacetic acid (2,4-D), the parent acid to which Butyl (2,4-dichlorophenoxy)acetate and other ester forms rapidly hydrolyze in the environment, particularly in aqueous and soil matrices. epa.govfao.org The hydrolysis of the ester bond is a critical first step in the degradation of Butyl (2,4-dichlorophenoxy)acetate, yielding 2,4-D and butanol. Subsequently, the degradation of 2,4-D becomes the primary focus of remediation efforts.

The hydrolysis rate of 2,4-D esters is influenced by environmental conditions such as pH and temperature. For instance, a study on 2,4-D butylate (B1668116) revealed that its hydrolysis is significantly faster in basic solutions. epa.gov At 25°C, the half-life of 2,4-D butylate was found to be 23.5 days at pH 5, 5.8 days at pH 7, and a mere 10.7 minutes at pH 9. epa.gov This rapid hydrolysis under alkaline conditions is a key consideration for the application of many AOPs, which are often performed at specific pH ranges. The primary degradation products from the hydrolysis of 2,4-D butylate have been identified as 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol. epa.gov

Advanced oxidation processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are capable of non-selectively oxidizing a broad range of organic contaminants. nih.gov

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be significantly enhanced by the application of UV light, in what is known as the photo-Fenton process. Research has demonstrated that the photo-Fenton process is highly effective in degrading 2,4-D. nih.gov In one study, a combined two-step Fenton reaction and ozonation process achieved 100% removal of an initial 10 mg/L 2,4-D concentration. nih.gov The optimal conditions for the Fenton process were found to be a pH of 3, a H₂O₂ dose of 0.3 mmol/L, and a Fe²⁺ dose of 0.03 mmol/L over a 1-hour contact time. nih.gov The degradation of 2,4-D by the Fenton process has been observed to follow a two-stage decay pattern, with an initial rapid degradation followed by a slower phase due to oxidant depletion and competition from intermediate products like 2,4-dichlorophenol and chlorohydroquinone. capes.gov.br

Photocatalysis: Heterogeneous photocatalysis, most commonly using titanium dioxide (TiO₂) as a photocatalyst, is another widely studied AOP for the degradation of 2,4-D. When TiO₂ is irradiated with UV light, it generates electron-hole pairs that lead to the formation of hydroxyl radicals. Studies have shown high degradation and mineralization efficiencies for 2,4-D using this method. nih.gov For instance, the use of blue TiO₂ nanotube arrays under UV irradiation in a photoelectrocatalysis/photoelectro-Fenton process resulted in 97% degradation and 79.67% mineralization of 2,4-D. nih.govnih.gov The efficiency of photocatalytic degradation can be influenced by the properties of the catalyst. For example, sulfated cerium oxide (CeO₂) has been shown to be an effective photocatalyst, with a 1.0 wt.% sulfated CeO₂ material achieving 95% degradation of 2,4-D after 180 minutes of reaction. mdpi.com

Ozonation: Ozonation (O₃) and ozone-based AOPs (e.g., O₃/H₂O₂) are also powerful methods for the removal of 2,4-D from water. cdc.govnih.gov Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, especially at higher pH. A combined O₃/H₂O₂ process has been effectively used to degrade 2,4-D. nih.gov Studies have shown that ozonation can achieve high degradation efficiencies, with one review citing a 99.8% removal of 2,4-D in 30 minutes using an O₃/plasma system. nih.gov

Other Physicochemical Approaches: Besides AOPs, other physicochemical methods like adsorption have been explored for the removal of 2,4-D. Materials such as activated charcoal have been found to be effective. nih.gov More recently, novel adsorbents like aluminum oxide granules modified with graphene oxide have been developed and shown a maximum adsorption capacity of 35.181 mg/g for 2,4-D. mdpi.com

The degradation of Butyl (2,4-dichlorophenoxy)acetate in the environment is a multi-step process, initiated by the hydrolysis to 2,4-D. The subsequent degradation of 2,4-D can be effectively achieved through various advanced oxidation processes and other physicochemical treatments, which have been the subject of extensive academic research. The choice of a particular remediation strategy depends on factors such as the concentration of the contaminant, the environmental matrix, and economic considerations. nih.gov

Data on Advanced Oxidation Processes for 2,4-D Degradation

| Process | Catalyst/Reagents | Conditions | Degradation Efficiency (%) | Mineralization Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Photoelectro-Fenton | Blue TiO₂ nanotube arrays | UV light | 97 | 79.67 | nih.gov |

| Photo-Fenton | Fe²⁺/H₂O₂ | UV light | 100 | 98 | nih.gov |

| Ozonation | O₃/plasma | 30 min reaction time | 99.8 | Not Reported | nih.gov |

| Fenton/Ozonation | Fe²⁺/H₂O₂ followed by O₃ | pH 3 (Fenton), pH 8 (Ozone) | 100 | Not Reported | nih.gov |

| Photocatalysis | 1.0 wt.% Sulfated CeO₂ | 180 min reaction time | 95 | 50 (TOC removal) | mdpi.com |

Advanced Research Directions and Emerging Paradigms in Butyl 2,4 Dichlorophenoxy Acetate Science

Investigation of Herbicide Resistance Mechanisms in Weeds to 2,4-D Esters

The escalating use of synthetic auxin herbicides like 2,4-D esters has inadvertently driven the evolution of resistant weed populations, posing a significant threat to global agriculture. nih.gov Understanding the mechanisms behind this resistance is paramount for developing sustainable weed management strategies. Resistance mechanisms are broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov

Target-site resistance (TSR) occurs when a modification to the herbicide's molecular target, typically an enzyme or protein, reduces the herbicide's ability to bind and exert its effect. nih.gov This can happen through mutations in the target site's gene or via the over-expression of the target gene. nih.gov In the context of synthetic auxins like 2,4-D, the primary targets are components of the auxin signaling pathway, specifically the TIR1/AFB F-box proteins that function as auxin co-receptors. nih.govresearchgate.net

Until recently, TSR to synthetic auxins was considered rare. However, in 2018, the first case of target-site resistance to 2,4-D was identified. nih.gov Research has since uncovered specific mutations that confer resistance. For instance, a point mutation (Leu175Pro) in the SoIAA34 gene was identified in a 2,4-D-resistant population of Sisymbrium orientale (oriental mustard). researchgate.net This mutation is believed to alter the auxin co-receptor, thereby reducing the binding affinity of 2,4-D. Similarly, mutations in the gene for the D1 protein in photosystem II have been found to confer resistance to other classes of herbicides by altering the binding site. unl.edu For microtubule-inhibiting herbicides, resistance can be a recessive trait resulting from point mutations in the gene encoding α-tubulin. unl.edu

The genetic basis of TSR is often a single gene, which can be dominant, co-dominant, or recessive, depending on the specific mutation and weed species. nih.govunl.edu For example, 2,4-D resistance in prickly lettuce was found to be governed by a single co-dominant allele. nih.gov Because TSR is often encoded by a single gene, it can spread rapidly through a population. pnas.org

Table 1: Examples of Target-Site Resistance Mutations

| Herbicide Class | Target Protein | Type of Mutation | Consequence |

| Synthetic Auxins (e.g., 2,4-D) | Auxin Co-receptors (e.g., IAA34) | Point Mutation | Reduced herbicide binding affinity researchgate.net |

| Photosystem II Inhibitors | D1 Protein | Amino Acid Substitution (e.g., Ser264 to Glycine) | Resistance to triazine herbicides unl.edu |

| Microtubule Assembly Inhibitors | α-tubulin | Point Mutation | Altered herbicide binding or tubulin interaction unl.edu |

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govscielo.br These are generally more complex than TSR and can include reduced herbicide uptake, altered translocation, sequestration within the plant, or enhanced metabolic detoxification. nih.gov

Metabolic detoxification is a major NTSR mechanism where the weed species rapidly metabolizes the herbicide into non-toxic or less toxic compounds. nih.govmdpi.com This process often involves two phases. In Phase I, enzymes such as cytochrome P450 monooxygenases (P450s) introduce functional groups to the herbicide molecule. nih.govresearchgate.net In Phase II, these modified molecules are conjugated with sugars or other compounds by enzymes like glycosyltransferases, further detoxifying them and facilitating sequestration. nih.gov

Enhanced metabolism has been identified as a key resistance mechanism to 2,4-D in several weed species, including Amaranthus tuberculatus (common waterhemp), Papaver rhoeas (corn poppy), and Conyza species. nih.govmdpi.com In resistant common waterhemp, 2,4-D was metabolized at a much faster rate compared to susceptible plants. nih.gov Studies using P450 inhibitors like malathion (B1675926) have provided evidence for the role of these enzymes in 2,4-D resistance. mdpi.com When pre-treated with malathion, several 2,4-D-resistant weed species showed increased susceptibility to the herbicide, confirming that P450-mediated metabolism was a key factor in their resistance. mdpi.com

Other NTSR mechanisms include altered translocation, where the movement of the herbicide within the plant is impaired. mdpi.com This can be due to changes in membrane transporters responsible for moving hydrophilic herbicides like 2,4-D across cell membranes. scielo.br For example, some resistant biotypes of Raphanus raphanistrum have shown alterations in an ATP-binding cassette (ABC) transporter, leading to reduced translocation of 2,4-D. researchgate.net

The genetic basis of herbicide resistance can be simple or complex. While TSR is often controlled by a single gene, NTSR mechanisms, particularly those involving metabolic detoxification, can be polygenic, involving multiple genes with smaller, cumulative effects. nih.govucdavis.edu However, monogenic inheritance of NTSR has also been reported. nih.gov

The evolution of resistance is driven by the intense selection pressure exerted by the repeated use of the same herbicide. researchgate.net Initially, resistant alleles may be present at a very low frequency in a weed population, arising from standing genetic variation. ucdavis.edu With each herbicide application, susceptible individuals are eliminated, allowing resistant individuals to survive, reproduce, and pass on the resistance traits. The rate at which resistance spreads depends on factors like the initial frequency of resistance alleles, the inheritance pattern (dominant alleles spread faster in outcrossing populations), and gene flow through pollen and seed dispersal. researchgate.net

The increasing adoption of 2,4-D-tolerant crops is expected to intensify the selection pressure for 2,4-D resistance in weeds. nih.govresearchgate.net Globally, as of 2021, 42 weed species have been reported to be resistant to synthetic auxin herbicides, with 25 of those being resistant to 2,4-D. nih.gov The evolution of NTSR is a particular concern as it can confer cross-resistance to multiple herbicides, even those with different modes of action, complicating weed management efforts. nih.gov

Table 2: Inheritance Patterns of 2,4-D Resistance in Various Weed Species

| Weed Species | Inheritance Pattern | Reference |

| Lactuca serriola (Prickly Lettuce) | Single co-dominant allele | nih.gov |

| Brassica kaber (Wild Mustard) | Single gene | nih.gov |

| Raphanus raphanistrum (Wild Radish) | Incompletely dominant | nih.gov |

| Amaranthus palmeri (Palmer Amaranth) | Nuclear inherited, multiple genes | nih.gov |

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of herbicide resistance. nih.govmdpi.com These high-throughput approaches allow for a comprehensive, system-wide analysis of the molecular changes occurring within an organism in response to herbicide application. nih.gov

Genomics and Transcriptomics: These technologies are crucial for identifying the genes and gene mutations responsible for resistance. nih.gov Transcriptome analysis, which studies gene expression, can reveal the up-regulation of genes involved in detoxification pathways, such as those encoding P450s and glutathione-S-transferases, in resistant plants. msstate.edu Comparing the transcriptomes of resistant and susceptible plants helps pinpoint the specific genes and pathways conferring resistance. nih.govmsstate.edu

Proteomics: This field focuses on the large-scale study of proteins. In herbicide research, proteomics can identify changes in protein expression that are linked to resistance. This could include the over-expression of detoxification enzymes or alterations in the target proteins themselves. nih.gov

Metabolomics: As the most direct indicator of an organism's physiological state, metabolomics analyzes the complete set of small-molecule metabolites. nih.gov This can reveal the specific detoxification products of a herbicide, providing clear evidence of metabolic resistance and helping to elucidate the biochemical pathways involved. mdpi.com

The integration of multiple omics datasets provides a holistic understanding of resistance mechanisms, from the genetic blueprint to the functional outcomes. mdpi.comfrontiersin.org For example, combining transcriptomic and metabolomic data can link the up-regulation of specific enzyme-encoding genes with the appearance of specific herbicide metabolites, providing strong evidence for a particular resistance pathway. Single-cell omics technologies are further refining this analysis by allowing researchers to study these processes at the level of individual cells, uncovering heterogeneity that might be missed in bulk tissue analysis. frontiersin.orgplos.org

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction and Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools for understanding how herbicides like 2,4-D interact with their target sites at a molecular level. unifap.br These techniques are used to study structure-activity relationships (SAR), which describe how the chemical structure of a molecule relates to its biological activity. unifap.br

Quantitative Structure-Activity Relationship (QSAR) modeling uses computational methods to build models that predict the activity of chemicals based on their structural features. nih.gov These models can be used to screen large libraries of virtual compounds to identify new potential herbicides or to optimize the structure of existing ones.

A particularly advanced approach is 4D-QSAR, which takes into account the conformational flexibility of both the herbicide molecule (the ligand) and its target protein. nih.govtandfonline.com By using molecular dynamics simulations, 4D-QSAR can model the dynamic interactions between the herbicide and its receptor over time, providing deeper insights into the binding process. tandfonline.comncsu.edu This can help to explain why certain mutations in a target protein lead to resistance by showing how they alter the binding pocket and reduce the affinity for the herbicide. Molecular modeling can also elucidate the mechanism of action by visualizing how the herbicide binds to its target and triggers the subsequent biological effects. unifap.br

Development of Novel Analytical Tools for Trace Analysis and Environmental Monitoring

Effective environmental monitoring is crucial for managing the use of herbicides and understanding their fate and impact. This requires sensitive and reliable analytical methods for detecting trace amounts of herbicides like 2,4-D and their esters in complex environmental matrices such as water, soil, and plant tissues. wiley.com

Recent innovations in analytical chemistry are providing new tools for this purpose. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the residue analysis of herbicides, offering very low detection limits. mdpi.com

There is also a drive to develop greener analytical methods that reduce the use of hazardous solvents and minimize waste. mdpi.com Techniques like solid-phase microextraction (SPME) are solvent-free and can be integrated with advanced instruments like gas chromatography-mass spectrometry (GC-MS) for highly sensitive analysis. mdpi.com

Furthermore, novel sensor technologies are being developed for rapid, on-site environmental monitoring. Electrochemical aptamer-based (EAB) sensors, for instance, can provide real-time detection of specific molecules in complex environments. mdpi.com Another innovative approach is the use of two-photon excitation microscopy (TPEM), which allows for the visualization and tracking of organic chemicals within living plant tissue without destructive sampling, offering unprecedented insights into herbicide uptake and movement. nih.gov These advanced analytical tools are essential for ensuring the responsible use of herbicides and protecting environmental health. researchgate.netmdpi.com

Interdisciplinary Research on Broader Ecosystem-Level Impacts and Sustainable Remediation Strategies

The widespread application of Butyl (2,4-dichlorophenoxy)acetate, a common ester formulation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), necessitates a comprehensive understanding of its far-reaching effects on ecosystems and the development of sustainable methods to mitigate environmental contamination. nih.govresearchgate.net Interdisciplinary research, integrating principles from ecology, toxicology, microbiology, and environmental engineering, is crucial for assessing these impacts and devising effective remediation strategies.

The environmental behavior of Butyl (2,4-dichlorophenoxy)acetate is closely linked to its parent compound, 2,4-D. Ester formulations are known to be volatile, which can lead to atmospheric contamination and off-target crop damage through spray drift. inchem.orgwho.int In soil and water, these esters are rapidly hydrolyzed to the 2,4-D acid form. inchem.orgnih.gov Due to its high water solubility, 2,4-D is a significant concern for the contamination of both surface and groundwater. nih.govscielo.brresearchgate.netnih.gov

Ecosystem-Level Impacts

The introduction of Butyl (2,4-dichlorophenoxy)acetate into the environment can trigger a cascade of effects on various ecosystem components, from microbial communities to non-target plants and animals.

Impact on Soil Ecosystems:

The health of soil ecosystems is fundamentally linked to their microbial communities, which are responsible for crucial nutrient cycling processes. The presence of 2,4-D and its esters can alter the structure and function of these communities. researchgate.net Research has shown varied impacts depending on soil type and herbicide concentration. For instance, one study observed that Butyl (2,4-dichlorophenoxy)acetate depressed aerobic bacteria and actinomycete populations in acidic Oxisol soil, while promoting them in alkaline Fluvo-aquic soil. researchgate.net

Furthermore, nitrogen-transforming bacteria, which are vital for soil fertility, can be affected. While lower concentrations may stimulate ammonifiers, higher concentrations have been shown to inhibit ammonifiers, nitroso-bacteria, and denitrifying bacteria. researchgate.net Notably, autotrophic nitrifying bacteria appear to be more sensitive to the herbicide's toxicity than their heterotrophic counterparts. researchgate.net The herbicide can also impact soil fungi, with inhibitory effects observed at concentrations ranging from 25.2 to 50.4 mg/litre. inchem.org The primary mechanism for the breakdown of 2,4-D in soil is microbial degradation, which prevents long-term persistence under most conditions. inchem.orgnih.govbeyondpesticides.org

Impact on Aquatic Ecosystems:

Aquatic environments are particularly vulnerable to contamination due to runoff from agricultural lands. nih.govresearchgate.net Ester formulations of 2,4-D are generally more toxic to aquatic organisms than the acid or salt forms. inchem.org While 2,4-D degrades relatively quickly in many environments, it can be more persistent in anaerobic aquatic settings. beyondpesticides.org

The effects on non-target aquatic organisms are a significant concern. Studies have documented the toxicity of 2,4-D to various aquatic invertebrates. inchem.orgepa.gov The impact on fish can vary; for example, some research indicated that 2,4-D butyl ester formulations caused little mortality to certain fish species, while other studies reported significant mortality in bluegills at concentrations of 10 ppm. epa.gov

Interactive Data Table: Effects of 2,4-D Formulations on Non-Target Organisms

| Organism Group | Formulation | Observed Effect | Reference |

| Soil Fungi | 2,4-D Acid | Inhibitory to all types at 25.2 to 50.4 mg/litre | inchem.org |

| Nitrogen-fixing Algae | 2,4-D Esters | Inhibition of N-fixation from 36 mg/litre upwards | inchem.org |

| Bluegills (Fish) | 2,4-D | 19 to 100 percent mortality at 10 ppm | epa.gov |

| Aquatic Invertebrates | 2,4-D Esters | Generally more toxic than acid or salt forms | inchem.org |

| Insects | 2,4-D Esters | Less toxic than salt or acid forms | inchem.org |

Sustainable Remediation Strategies

Addressing the environmental contamination caused by Butyl (2,4-dichlorophenoxy)acetate and its parent compound requires the development of effective and eco-friendly remediation technologies.

Bioremediation:

Bioremediation, which utilizes biological processes to degrade or transform contaminants, is considered a highly effective, cost-efficient, and environmentally sound approach for 2,4-D pollution. nih.govresearchgate.netresearchgate.net